molecular formula C14H21NO3 B1274167 1-Benzyl-4,4-dimethoxypiperidin-3-ol CAS No. 83763-31-9

1-Benzyl-4,4-dimethoxypiperidin-3-ol

Cat. No. B1274167
CAS RN: 83763-31-9
M. Wt: 251.32 g/mol
InChI Key: ANEFKQJYRFOSON-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-4,4-dimethoxypiperidin-3-ol is a chemical structure that is part of a broader class of benzylated piperidine derivatives. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry. The synthesis and characterization of such compounds, including their molecular structures and physical properties, are crucial for understanding their chemical behavior and potential as pharmacological agents.

Synthesis Analysis

The synthesis of related benzylated piperidine compounds has been reported in several studies. For instance, the synthesis of 1-benzyl-3-alkyl-2,6-diarylpiperidin-4-ones was achieved with high yields, and the stereochemistry was investigated using NMR and XRD techniques, revealing a chair conformation with equatorial orientation of substituents . Another study reported the synthesis of trans-3-amino-1-benzylpiperidin-4-ols through regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine, which are potential intermediates for antitumor alkaloids . Additionally, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride was improved, indicating the versatility of benzylated piperidine synthesis for industrial scale production .

Molecular Structure Analysis

The molecular structure of benzylated piperidine derivatives has been extensively studied. For example, the complete stereochemistry of 1-benzyl-3-ethyl-2,6-diphenylpiperidin-4-one was determined by 2D NMR and XRD, confirming a chair conformation with equatorial orientation of all substituents in both solution and solid states . This detailed structural information is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzylated piperidine derivatives can be complex. For instance, the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a model compound for NAD+, involves a reversible one-electron reduction to a free radical, followed by irreversible dimerization and further reduction to dihydropyridine derivatives . Such studies provide insights into the redox properties and potential applications of these compounds in biochemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylated piperidine derivatives are influenced by their molecular structure. The chair conformation with equatorial orientation of substituents suggests that these compounds may have specific physicochemical characteristics, such as solubility and stability, which are important for their biological activity and pharmacokinetic profile . Additionally, the synthesis of homologues with varying substituents allows for the exploration of structure-activity relationships and the rationalization of their olfactory properties, as seen in the synthesis of compounds with marine, spicy-vanillic odor profiles .

Scientific Research Applications

Synthesis of Aminopiperidinols

  • The compound is used in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols through regio- and stereospecific Lewis acid-catalyzed aminolysis. These products are potential intermediates for antitumor piperidine alkaloids like pseudodistomin D (Grishina et al., 2017).

Iminosugars Synthesis

  • A novel approach to prepare iminosugars, specifically 4-substituted 1-benzylpiperidin-3,5-diols, has been developed using 1-benzyl-4,5-epoxypiperidin-3-ols. This method proceeds via nucleophilic cleavage by various agents (Veselov et al., 2019).

Electrochemical Studies

  • The electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a model compound for NAD+, demonstrates one-electron reduction to free radicals and their subsequent dimerization. This study aids in understanding the electrochemical processes of similar compounds (Carelli et al., 1980).

Synthesis of Antiviral Compounds

  • 1-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, derived from 1-benzyl-3,4-epoxypiperidines, are synthesized for their potential use as antiviral compounds (Grishina et al., 2005).

Organic Synthesis Applications

  • It's also used in synthesizing N-substituted 2,5-dimethyl-4-ethynyl(vinyl)piperid-4-ols, showcasing its versatility in organic synthesis (Sharifkanov et al., 1969).

Perfume Industry

  • Interestingly, derivatives of this compound have been used in the synthesis of 'Vanilla Oceanics', which possess a marine, spicy-vanillic odor. This application demonstrates the compound's use in fragrance chemistry (Kraft et al., 2010).

Lignin Model Studies

  • It contributes to the understanding of β-O-4 bond cleavage during lignin acidolysis, important in biomass degradation studies (Yokoyama, 2015).

Crystal Structure Analysis

  • The compound is used in studying the crystal structures of fungicidal azolylmethanes, aiding in the design of more effective fungicides (Anderson et al., 1984).

properties

IUPAC Name

1-benzyl-4,4-dimethoxypiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-14(18-2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEFKQJYRFOSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1O)CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003805
Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
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Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4,4-dimethoxypiperidin-3-ol

CAS RN

83763-31-9
Record name 4,4-Dimethoxy-1-(phenylmethyl)-3-piperidinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
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Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
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Record name 1-benzyl-4,4-dimethoxypiperidin-3-ol
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Synthesis routes and methods

Procedure details

1-Phenylmethyl-4-piperidone (18.92g, 100 mmol) in 40 ml of methanol was added slowly over a period of 15 minutes to a solution of potassium hydroxide (16.83g, 100 mmol) in 150 ml of methanol at 0° C. Iodobenzene diacetate (35.43 g, 110 mmol) was then added to the mixture in portions over a period of thirty minutes. The reaction mixture was stirred at room temperature overnight. The mixture was then concentrated under vacuum to remove the excess of methanol and the crude residue was diluted with a mixture of water (500 ml) and dichloromethane (300 ml). The dichloromethane layer was separated and the aqueous phase was again extracted with 150ml of dichloromethane. The combined organic layers were dried over sodium sulfate and concentrated under vacuum. The crude residue was dissolved in 100 ml of hexane and crystallized. The solid was washed with 30ml of hexane to yield the intermediate 1-phenylmethyl-3-hydroxy-4,4-dimethoxypiperidine (3b, 6.48 g, 25.8%).
Quantity
18.92 g
Type
reactant
Reaction Step One
Quantity
16.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
35.43 g
Type
reactant
Reaction Step Two

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